molecular formula C12H10O4 B564713 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 100953-16-0

5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B564713
CAS No.: 100953-16-0
M. Wt: 218.208
InChI Key: MIRPXKKVNYHHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C12H10O4. It is a derivative of benzopyran and furan, characterized by its unique fused ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is not detailed in the available sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with methoxyacetaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific methoxy substitution and dihydrofuran ring, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

9-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRPXKKVNYHHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OC(=O)CC3)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654228
Record name 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100953-16-0
Record name 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.